REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH3:12])[CH2:9][CH2:10][OH:11])=[C:4]([N:13]=O)[CH:3]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+]>C1COCC1>[NH2:13][C:4]1[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][C:5]=1[N:8]([CH3:12])[CH2:9][CH2:10][OH:11] |f:1.2.3|
|
Name
|
2-((4-bromo-2-nitrosophenyl)(methyl)amino)ethanol
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)N(CCO)C)N=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (2×100 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluted with EtOAc
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)Br)N(CCO)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |